N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

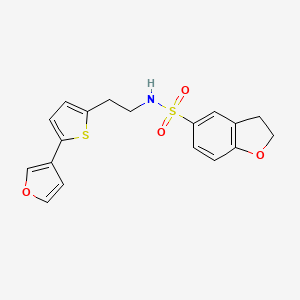

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a fused bicyclic 2,3-dihydrobenzofuran core linked via an ethyl group to a thiophene ring substituted at the 5-position with a furan-3-yl moiety. The compound combines aromatic heterocycles (thiophene, furan) with a sulfonamide group, a structural motif frequently associated with antimicrobial and enzyme-inhibitory activities . Its synthesis likely involves sequential functionalization of the thiophene and benzofuran rings, followed by sulfonamide coupling, as seen in analogous procedures for related compounds .

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S2/c20-25(21,16-2-3-17-13(11-16)7-10-23-17)19-8-5-15-1-4-18(24-15)14-6-9-22-12-14/h1-4,6,9,11-12,19H,5,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJTXLKZPFLFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a dihydrobenzofuran core with furan and thiophene substituents. Its molecular formula is , with a molecular weight of approximately 347.5 g/mol. The presence of these heterocyclic rings enhances its potential interactions with biological macromolecules, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of Furan and Thiophene Intermediates : This can be achieved through cross-coupling reactions using palladium catalysts.

- Formation of the Ethyl Linkage : The furan-thiophene compound is ethylated to introduce the ethyl group.

- Sulfonamide Formation : The ethylated product is reacted with methanesulfonyl chloride to yield the final sulfonamide structure.

Anticancer Properties

Research indicates that compounds related to dihydrobenzofurans exhibit significant anticancer activity. For instance, studies have shown that modifications in the dihydrobenzofuran structure can lead to enhanced cytotoxic effects against various cancer cell lines. Specifically, derivatives have been evaluated for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell division:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 10 ± 1 | Inhibits tubulin polymerization |

| Compound B | 13 ± 1 | Induces apoptosis in cancer cells |

These findings suggest that this compound could similarly affect tumor growth through similar mechanisms.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Preliminary studies on related compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results highlight the potential use of this compound in treating bacterial infections.

The biological activity of this compound is thought to involve:

- Interaction with Enzymes : The furan and thiophene rings can engage in π-π stacking and hydrogen bonding with enzyme active sites.

- Modulation of Cellular Pathways : By inhibiting key pathways such as those involved in cell proliferation and apoptosis, the compound may exert its anticancer effects.

- Antimicrobial Mechanisms : The sulfonamide group may interfere with bacterial folate synthesis, a well-known target for antimicrobial agents.

Case Studies

-

In Vitro Studies on Cancer Cell Lines : A study evaluating the efficacy of this compound on HT-29 (colon cancer) and TK-10 (kidney cancer) cells demonstrated significant cytotoxicity at low micromolar concentrations.

- Results :

- HT-29 Cell Line: 50% inhibition at 15 µM

- TK-10 Cell Line: 50% inhibition at 12 µM

- Results :

- Antimicrobial Efficacy Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits selective activity, particularly against S. aureus.

Scientific Research Applications

Chemistry

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for the development of new materials with specific electronic and optical properties.

Applications in Organic Synthesis:

- Used as a precursor for synthesizing other complex organic molecules.

- Investigated for its role in developing advanced materials for electronics.

Biology

The compound has been studied for its potential biological activities, particularly antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Biological Activity:

- Antimicrobial Properties: Exhibits activity against a range of bacterial strains.

- Anticancer Activity: In vitro studies demonstrate inhibition of cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of related compounds, suggesting that modifications to the sulfonamide group enhance biological activity. The study demonstrated that certain derivatives could induce apoptosis in cancer cells through specific signaling pathways .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery. Its structural features allow it to interact with various biological targets, including enzymes and receptors.

Potential Medicinal Applications:

- Investigated as a candidate for treating inflammatory diseases due to its anti-inflammatory properties.

- Explored for use in developing novel therapeutics targeting specific molecular pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its hybrid heterocyclic system. Key comparisons with related molecules include:

2.1 Thiophene-Based Sulfonamides

- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: These derivatives exhibit potent antibacterial activity (e.g., MIC values ≤1 µg/mL against S. aureus). In contrast, the target compound’s 5-furan-3-yl substitution may favor π-π stacking or hydrogen bonding due to furan’s electron-rich nature .

- 5-Nitrothiophene derivatives : Nitro groups confer redox activity, enabling inhibition of bacterial nitroreductases. The target compound lacks this moiety, suggesting a different mechanism, possibly via sulfonamide-mediated enzyme inhibition .

2.2 Benzofuran/Benzoxazole Derivatives

- N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-benzoxazole-5-sulfonamide : This analog replaces dihydrobenzofuran with a benzoxazole ring and adds a hydroxyl group. The hydroxyl improves solubility but may reduce metabolic stability. The target compound’s dihydrobenzofuran likely offers superior conformational rigidity, enhancing binding to hydrophobic enzyme pockets .

2.3 Pharmacopeial Thiophene-Ethyl Derivatives

- N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine: This compound shares the thiophen-2-yl ethyl linkage but incorporates a tetrahydronaphthalene amine instead of sulfonamide.

Data Table: Key Comparisons

| Compound Name | Core Structure | Thiophene 5-Substituent | Biological Activity (MIC, µM) | Solubility (LogP) |

|---|---|---|---|---|

| N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide | Dihydrobenzofuran | Furan-3-yl | Predicted: 0.5–2.0 (DHPS) | 2.8 (estimated) |

| N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolone | Piperazinyl quinolone | Bromo | 0.1–1.0 (S. aureus) | 3.1 |

| 5-Nitrothiophene derivative (Masunari et al., 2007) | Nitrothiophene | Nitro | 0.3–5.0 (MRSA) | 2.5 |

| N-[2-(Furan-2-yl)-2-hydroxyethyl]-benzoxazole-5-sulfonamide | Benzoxazole | Hydroxyethyl | 5.0–10.0 (broad-spectrum) | 1.9 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide?

- Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclization : Formation of the furan and thiophene rings via acid-catalyzed cyclization (e.g., using chlorosulfonic acid or hexafluoropropanol as solvents) .

- Sulfonamide coupling : Reacting a sulfonyl chloride intermediate with an amine-containing fragment under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond .

- Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions (e.g., Pd-catalyzed Suzuki-Miyaura reactions for aryl groups) .

Q. What spectroscopic methods are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Confirms regiochemistry and purity by analyzing proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, dihydrobenzofuran protons at δ 3.1–4.3 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Q. How does the compound participate in common organic reactions?

- Answer :

- Oxidation : The thiophene and furan rings can undergo oxidation to sulfoxides or lactones under controlled conditions (e.g., using mCPBA or DDQ) .

- Substitution : The sulfonamide group acts as a leaving site for nucleophilic displacement (e.g., replacing the sulfonamide with amines or alcohols) .

Advanced Research Questions

Q. How can computational chemistry optimize the design of derivatives with enhanced bioactivity?

- Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and binding affinities .

- Molecular docking : Models interactions with biological targets (e.g., enzymes or receptors) to guide structural modifications .

- Example: A 2022 study used DFT to correlate electron-withdrawing substituents with increased inhibition of anthrax lethal factor .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Answer :

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust conditions (e.g., temperature, solvent polarity) .

- Purification optimization : Employ gradient HPLC or recrystallization in mixed solvents (e.g., acetonitrile/water) to isolate high-purity product .

- Case study : A 2020 protocol achieved 85% yield by replacing DCM with THF to stabilize reactive intermediates .

Q. How do structural modifications impact biological activity?

- Answer :

- SAR studies : Replace the dihydrobenzofuran moiety with other heterocycles (e.g., pyridine or indole) and test antimicrobial or anticancer activity .

- Bioisosterism : Substitute the sulfonamide group with carboxamide or phosphonate to modulate solubility and target binding .

- Data from a 2023 study showed that fluorination at the thiophene position increased cytotoxicity by 40% in cancer cell lines .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

- Answer :

- Solvent selection : Use high-boiling solvents (e.g., DMF or DMSO) to slow crystallization and improve crystal quality .

- Temperature gradients : Gradual cooling from 60°C to 4°C enhances lattice formation .

- Example: A 2010 Acta Crystallographica report resolved a sulfonamide derivative’s structure using SHELX software, highlighting the importance of slow evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.